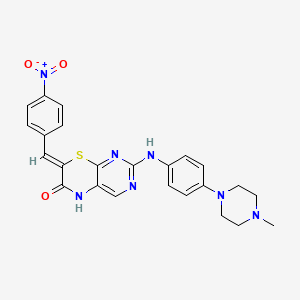

ON 146040

Description

Properties

IUPAC Name |

(7Z)-2-[4-(4-methylpiperazin-1-yl)anilino]-7-[(4-nitrophenyl)methylidene]-5H-pyrimido[4,5-b][1,4]thiazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N7O3S/c1-29-10-12-30(13-11-29)18-8-4-17(5-9-18)26-24-25-15-20-23(28-24)35-21(22(32)27-20)14-16-2-6-19(7-3-16)31(33)34/h2-9,14-15H,10-13H2,1H3,(H,27,32)(H,25,26,28)/b21-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCHFYZACODWAI-STZFKDTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)SC(=CC5=CC=C(C=C5)[N+](=O)[O-])C(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)S/C(=C\C5=CC=C(C=C5)[N+](=O)[O-])/C(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Description of the Pratt & Whitney TAM 146040 Panel

Based on the information available, the "Pratt & Whitney TAM 146040 panel" is a registered trade name for a device used in the field of non-destructive testing (NDT), specifically for liquid penetrant inspection. It is not a tool or product used in biological research, drug development, or any life science application.

Therefore, it is not possible to provide an in-depth technical guide or whitepaper on this topic for an audience of researchers, scientists, and drug development professionals. The core requirements of the request, including data on signaling pathways and related experimental protocols, are not applicable to this industrial tool.

For clarity, the following is a description of the Pratt & Whitney TAM 146040 panel based on its actual application in the aerospace and industrial testing industries.

The TAM 146040 panel is a standardized test piece used to monitor the performance of a liquid penetrant inspection system.[1] This method is employed to detect surface-breaking defects in non-porous materials. The panel is a critical tool for ensuring the reliability and consistency of the penetrant inspection process.

Function and Purpose:

The primary purpose of the TAM panel is to provide a daily verification of the entire penetrant processing system.[1] It helps to ensure that all steps, including the application of the penetrant, emulsifier (if used), and developer, are functioning correctly.[1] A significant change in the system's performance, which could lead to flawed parts being incorrectly approved, can be detected by observing the indications on the panel.[1] It is important to note that the TAM panel is designed to monitor for sudden changes in the system and is not used to measure the sensitivity of the penetrant itself.[1]

Physical Characteristics:

The panel is typically a 4-inch by 6-inch rectangular plate made of stainless steel, approximately 0.085 inches thick.[1] One side of the panel has a strip of heavy chrome plating which contains five "starburst" crack patterns of progressively smaller sizes.[1] The other part of the front surface is grit-blasted to a uniform roughness, which is used to evaluate the removal of excess penetrant from the background.[1]

| Specification | Description |

| Material | Stainless Steel |

| Dimensions | 4 inches x 6 inches |

| Thickness | 0.085 inches |

| Features | - Heavy chrome plating on one portion of a side.- Five evenly spaced, progressively smaller "starburst" crack patterns within the chrome plating.- A grit-blasted surface for background evaluation. |

Operational Use:

The TAM panel is processed along with the parts being inspected. The inspector then observes the indications on the panel and compares them to a baseline established with fresh, unused penetrant materials.[1] The number and quality of the visible crack indications are recorded. Any deviation from the baseline indicates a potential issue with the penetrant system, such as contamination of the materials or a shift in processing parameters.[2]

Workflow for System Performance Check

The following diagram illustrates the general workflow for using a TAM 146040 panel to perform a system performance check.

References

The TAM Panel: A Technical Guide to System Performance Monitoring in Liquid Penetrant Inspection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Test and Monitoring (TAM) panel, a critical tool for ensuring the reliability and consistency of liquid penetrant inspection (LPI) systems. While seemingly divergent from the typical purview of drug development, the principles of standardized system performance verification are universal across scientific disciplines where high-quality, reproducible data is paramount. This document details the purpose, specifications, and operational protocols of the TAM panel, offering a comprehensive resource for professionals dedicated to rigorous quality control.

Introduction: The Imperative of Process Control in Non-Destructive Testing

Liquid penetrant inspection is a widely utilized non-destructive testing (NDT) method for detecting surface-breaking discontinuities in a variety of materials. The efficacy of this method is contingent upon the proper functioning of the entire penetrant processing system. A significant, unnoticed shift in the operational parameters or chemical conditions of the system could lead to the failure to detect critical flaws, potentially resulting in catastrophic failures of the components under examination.

The TAM panel serves as a known defect standard, providing a rapid and reliable means to verify that all stages of a penetrant processing system are functioning correctly. Its primary purpose is to monitor the system for any sudden changes, not to evaluate the sensitivity of the penetrant materials themselves. Regular use of a TAM panel, as specified in standards such as ASTM E1417 and AMS 2647, is a cornerstone of a robust quality assurance program in NDT.

Physical and Functional Specifications of the TAM Panel

The TAM panel is a meticulously engineered tool, typically manufactured to the specifications of Pratt & Whitney TAM 146040. While minor variations exist between manufacturers, the core design features remain consistent.

Panel Construction and Features

A standard TAM panel is a stainless steel plate, typically measuring 4 by 6 inches with a thickness of approximately 0.085 to 0.090 inches. One half of the panel's test surface is coated with a thin layer of hard chrome plating. This chromed section contains five "starburst" crack patterns of progressively smaller size. The other half of the panel is grit-blasted to a uniform roughness, which is used to evaluate the washability of the penetrant and the level of background fluorescence.

It is crucial to note that no two TAM panels are identical; variations in chrome plating thickness and residual stresses result in unique crack patterns for each panel.

Quantitative Specifications

The critical parameters of a TAM panel are subject to tight manufacturing controls. The following tables summarize the key quantitative specifications.

Table 1: General TAM Panel Specifications

| Parameter | Specification |

| Material | Stainless Steel |

| Dimensions | 4 inches x 6 inches (approx. 102 mm x 153 mm) |

| Thickness | 0.085 - 0.090 inches (approx. 2.16 - 2.29 mm) |

| Chrome Plating Thickness | ~0.003 inches (0.0762 mm) |

| Grit Blasted Surface Roughness (Ra) | ~2.0 µm |

Table 2: Nominal Indication Sizes for a Representative TAM Panel (Test Panel Nr-5 acc. to TAM 146040)

| Indication Number | Nominal Maximum Size of Indication (mm) |

| 1 | 4.57 - 6.35 |

| 2 | 3.18 - 4.34 |

| 3 | 1.91 - 2.36 |

| 4 | 1.17 - 1.57 |

| 5 | 0.38 - 0.79 |

Experimental Protocols for TAM Panel Utilization

The effective use of a TAM panel requires strict adherence to standardized procedures for both the inspection process and subsequent cleaning. These protocols are designed to ensure the reproducibility of results and the longevity of the panel.

Establishing a Baseline

Before a TAM panel is put into routine use, a baseline must be established for each specific penetrant system. This is achieved by processing the clean panel with fresh, unused penetrant, emulsifier (if applicable), and developer, following the exact parameters of the production line. The resulting indications—their number, brightness, and the appearance of the grit-blasted background—are documented, often with a full-size photograph. This baseline serves as the reference against which all subsequent daily system performance checks are compared.

Daily System Performance Check: An Experimental Workflow

The daily system performance check should be conducted at the beginning of each work shift to verify the system's readiness. The following is a detailed protocol for a water-washable, fluorescent penetrant system.

Materials:

-

TAM Panel

-

In-use water-washable fluorescent penetrant

-

In-use developer

-

Water source with controlled pressure and temperature

-

Drying oven

-

UV-A light source

-

Lint-free cloths

Procedure:

-

Pre-Cleaning Verification: Ensure the TAM panel is clean and dry before use.

-

Penetrant Application: Apply the in-use penetrant to the entire surface of the TAM panel via spraying, brushing, or immersion.

-

Dwell Time: Allow the penetrant to dwell on the panel surface for a minimum of 10 minutes.

-

Excess Penetrant Removal (Rinsing): Rinse the panel with a coarse water spray. The water pressure should not exceed 40 psi, and the water temperature should be controlled. The distance from the nozzle to the panel should be at least 30 cm.

-

Drying: Dry the panel in an oven at a temperature not exceeding 71°C (160°F).

-

Developer Application: Apply a light, even coat of developer to the panel surface.

-

Development Time: Allow a minimum of 10 minutes for the developer to act.

-

Inspection: Inspect the panel under a UV-A light in a darkened area. The ambient visible light should not exceed 2 foot-candles (21.5 lux). The UV-A lamp should provide a minimum of 1000 µW/cm² at the examination surface.

-

Evaluation: Compare the number and brightness of the visible starburst indications and the background fluorescence on the grit-blasted portion to the established baseline. Any significant deviation warrants an investigation into the penetrant system.

Post-Inspection Cleaning Protocols

Proper cleaning of the TAM panel after each use is critical to prevent the clogging of the fine cracks and to ensure the accuracy of future tests.

Table 3: Standard Solvent Cleaning Procedure

| Step | Parameter | Specification |

| 1. Initial Rinse | Water Spray Pressure | 25 ± 5 psi |

| Water Temperature | 25 ± 5 °C (77 ± 10 °F) | |

| Distance from Panel | ~18 inches | |

| Duration | 30 seconds | |

| 2. Drying | Oven Temperature | 60 ± 5 °C (140 ± 10 °F) |

| Duration | 20 minutes | |

| 3. Solvent Immersion | Solvent | Isopropyl alcohol or acetone |

| Duration | 10 minutes | |

| 4. Final Drying | Method | Air dry |

| 5. Verification | Inspection | Under UV light to confirm cleanliness |

Table 4: Heavy-Duty Alkaline Cleaning Procedure

| Step | Parameter | Specification |

| 1. Ultrasonic Cleaning | Solution | 20% MagnaVu® Alkaline Cleaner in DI Water |

| Temperature | 60 ± 5 °C (140 ± 10 °F) | |

| Duration | At least 10 minutes | |

| 2. Rinsing | Water Spray Pressure | 25 ± 5 psi |

| Water Temperature | 25 ± 5 °C (77 ± 10 °F) | |

| Distance from Panel | ~18 inches | |

| Duration | 90 seconds | |

| 3. Solvent Rinse | Solvent | Acetone |

| 4. Drying | Oven Temperature | 60 ± 5 °C (140 ± 10 °F) |

| Duration | 20 minutes | |

| 5. Verification | Inspection | Under UV light to confirm cleanliness |

Visualizing the Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships inherent in the use of a TAM panel.

Caption: Experimental workflow for a daily system performance check using a TAM panel.

Conclusion

The TAM panel is an indispensable tool for maintaining the integrity of liquid penetrant inspection systems. Its standardized design and the associated rigorous protocols for its use provide a reliable method for the daily verification of system performance. For researchers, scientists, and professionals in fields such as drug development, where the quality and consistency of analytical methods are non-negotiable, the principles embodied by the TAM panel—the use of known standards to monitor system performance—offer a valuable paradigm for ensuring data integrity. By integrating such process control measures, the reliability of experimental outcomes can be significantly enhanced, reinforcing the foundation of scientific inquiry.

A Comprehensive Technical Guide to the Sherwin PSM-5 TAM Panel (146040-2-GRIT): A Standardized Surface for Nondestructive Evaluation and Research Applications

Introduction

The Sherwin PSM-5 TAM Panel, specifically the 146040-2-GRIT model, is a highly standardized test surface primarily designed for monitoring the performance of liquid penetrant inspection systems.[1][2][3][4] While its roots are firmly in industrial non-destructive testing (NDT) for aerospace and manufacturing sectors, the panel's precisely controlled surface characteristics and known defects offer significant potential for researchers, scientists, and drug development professionals.[5] This guide provides a detailed technical overview of the panel, its specifications, and standardized protocols for its use, reframed for a scientific and research audience. The controlled nature of the panel makes it an excellent candidate for studies involving surface chemistry, material deposition, cleaning validation, and the development of novel detection methodologies.

Core Principles and Applications

The PSM-5 TAM panel serves as a "known defect standard," providing a consistent and repeatable benchmark to assess the efficacy of liquid penetrant testing processes.[3] This methodology is crucial for ensuring the safety and reliability of critical components by detecting surface-breaking discontinuities such as cracks, porosity, and laps.[6][7] The panel is designed to comply with stringent industry standards, including Pratt & Whitney P/N TAM 146040, ASTM E1417, and the superseded MIL-STD-6866.[5][8][9]

For the research community, the PSM-5 panel can be conceptualized as a standardized substrate with engineered micro-flaws. This opens up possibilities for its use in:

-

Surface Chemistry Studies: Investigating the interaction of novel chemical compounds with metallic and chrome-plated surfaces.

-

Development of Detection Methods: Serving as a ground-truth standard for the development and validation of new imaging and sensor technologies for surface defect detection.

-

Cleaning Validation: Establishing and verifying the effectiveness of cleaning protocols for removing trace materials from surfaces with complex topographies.

-

Material Deposition Research: Studying the deposition and adhesion of thin films and coatings on a surface with both smooth and rough domains.

Physical and Technical Specifications

The Sherwin PSM-5 TAM Panel (146040-2-GRIT) is a stainless steel plate with distinct surface features designed for comprehensive system performance checks.[1][2] The panel is divided into two primary sections: a chrome-plated strip with induced cracks and a grit-blasted area to assess wash characteristics.[1][2]

| Parameter | Specification | Source(s) |

| Part Number | 146040-2-GRIT | [1][8] |

| Base Material | Stainless Steel | [1][2][3] |

| Overall Dimensions | 4 inches x 6 inches (10.16 cm x 15.24 cm) | [1][2][3] |

| Thickness | 0.090 inches (2.29 mm) | [1][2][3] |

| Chrome-Plated Strip | A strip running the length of one side of the panel. | [1][2] |

| Chrome Strip Finish | Lightly grit blasted to create a dull surface. | [1][2][8] |

| Defect Type | Five starburst-shaped crack centers of varying sizes. | [1][2] |

| Defect Spacing | Evenly spaced along the chrome-plated strip. | [1][8] |

| Washability Test Area | An area of "medium roughness" adjacent to the chrome strip. | [1][8] |

Induced Defect Dimensions

The five crack centers are designed to be progressively smaller, challenging penetrant systems of varying sensitivities.[2][3]

| Defect Center | Approximate Diameter | Visibility | Source(s) |

| Largest | 1/4 inch (6.35 mm) | Readily visible with low sensitivity penetrants. | [2][3] |

| Second Largest | 5/32 inch (3.97 mm) | [2][3] | |

| Third Largest | 3/32 inch (2.38 mm) | [2][3] | |

| Fourth Largest | 1/16 inch (1.59 mm) | [2][3] | |

| Smallest | 1/32 inch (0.79 mm) | Difficult to observe even with high sensitivity materials. | [2][3] |

Experimental Protocols

The primary experimental use of the PSM-5 TAM panel is the daily performance check of a liquid penetrant inspection system.[3] This protocol is designed to detect sudden changes in the performance of the penetrant, emulsifier, developer, and wash stages.[3][10]

I. Panel Preparation and Baseline Establishment

-

Panel Designation: For rigorous process control, two panels are typically used: a "working panel" for daily checks and a "master panel" for validation.[1][2]

-

Initial Cleaning: Before its first use, and after each subsequent use, the panel must be thoroughly cleaned. A recommended procedure involves soaking in a volatile solvent like isopropyl alcohol for at least four hours.[1][11] For more intensive cleaning, a weak detergent solution can be used with a soft bristle brush, followed by a water rinse and then the solvent soak.[1]

-

Drying: The panel must be completely dry before applying the penetrant. This can be achieved by air drying or in a drying oven at a controlled temperature.[11][12] Residual solvent can prevent the penetrant from entering the cracks.[10][13]

-

Baseline Establishment: A new panel should be processed with fresh, unused penetrant materials to establish a baseline. The resulting indications should be photographed to create a visual reference for future comparisons.[5]

II. Liquid Penetrant Processing

The following steps outline a generic liquid penetrant process. Specific parameters such as dwell times and temperatures should be determined by the specific materials and application.

-

Penetrant Application: Apply the liquid penetrant to the surface of the panel, ensuring complete coverage of the chrome-plated and grit-blasted areas. The penetrant is allowed to "dwell" on the surface for a specified period to allow it to seep into the cracks through capillary action.[7]

-

Excess Penetrant Removal: After the dwell time, the excess penetrant is removed from the surface. For water-washable penetrants, this is done with a coarse water spray at a controlled pressure and temperature.[5] The grit-blasted section of the panel is used to visually assess the effectiveness of the wash process.[1]

-

Drying: The panel is dried again, typically in a drying oven, to remove any remaining moisture before the developer is applied.[5]

-

Developer Application: A thin, even layer of developer is applied to the surface. The developer acts as a blotter, drawing the penetrant out of the cracks to make the indications visible.[7]

-

Inspection: After a specified development time, the panel is inspected under appropriate lighting conditions. For fluorescent penetrants, this is done under UV-A (black) light in a darkened area.[14] The number of visible crack centers and the appearance of the background on the grit-blasted area are compared to the established baseline.[5]

III. Post-Inspection Maintenance

-

Cleaning: The panel should be cleaned immediately after inspection to prevent the penetrant and developer from drying and clogging the fine cracks.[1][13]

-

Storage: When not in use, it is recommended to store the panel immersed in a solvent such as acetone to ensure it remains clean and ready for the next use.[12]

-

Recalibration: It is recommended that the panels be recalibrated at least annually to ensure the integrity of the induced cracks.[8][10]

Visualizing the Experimental Workflow and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and logical relationships in the use of the Sherwin PSM-5 TAM panel.

References

- 1. sherwininc.com [sherwininc.com]

- 2. tecnitestndt.net [tecnitestndt.net]

- 3. Nondestructive Evaluation Techniques : Penetrant [nde-ed.org]

- 4. cvmgroup.co.th [cvmgroup.co.th]

- 5. youtube.com [youtube.com]

- 6. img.antpedia.com [img.antpedia.com]

- 7. Llis [llis.nasa.gov]

- 8. ndtmart.com [ndtmart.com]

- 9. frontlinetesting.com [frontlinetesting.com]

- 10. sherwininc.com [sherwininc.com]

- 11. arorandt.com [arorandt.com]

- 12. athndt.uk [athndt.uk]

- 13. qnde.ca [qnde.ca]

- 14. ASTM E1417 – Standards & Compliance - Valence [valencesurfacetech.com]

An In-depth Technical Guide to the REL TAM Panel P&W Approved TAM 146040-1

This technical guide provides a comprehensive overview of the REL TAM (Testing and Monitoring) Panel, specifically the Pratt & Whitney approved TAM 146040-1 model. Designed for researchers, scientists, and professionals in materials science and non-destructive testing (NDT), this document details the panel's features, quantitative specifications, and standardized protocols for its use in liquid penetrant inspection (LPI) system performance verification.

The REL TAM Panel is a critical tool for ensuring the reliability and consistency of liquid penetrant inspection processes, which are widely used in the aerospace, defense, and energy sectors to detect surface-breaking discontinuities in non-porous materials.[1][2] This guide will delve into the technical specifications, experimental procedures for system performance checks, and the underlying logical framework of the panel's design and certifications.

Core Features and Specifications

The REL TAM Panel 146040-1 is engineered to meet stringent industry standards, offering a reliable method for the daily monitoring of LPI systems.[3][4] It is not intended for evaluating penetrant sensitivity but rather for detecting shifts in the performance of the entire penetrant processing system, including the penetrant, emulsifier, remover, and developer.[4][5]

Key Features:

-

Pratt & Whitney Approval: The panel is manufactured in accordance with the Pratt & Whitney TAM 146040-1 specification for a mirror chrome plate finish.[1][6][7][8][9]

-

Industry Certifications: It also holds certifications for GE Aviation Process Specification P3TF47 and is Rolls Royce approved.[1][6][10][11]

-

Environmentally Compliant: The panel is designed to be "green," being free of hexavalent chromium.[1][6][10][11] Its plating complies with RoHS, REACH, WEE, ELV, and Proposition 65 standards.[1][6][8][10][11]

-

Construction: The panel is typically a 4" x 6" stainless steel plate.[4][5][12] One half of the test surface features a proprietary, non-clogging nickel plating with a mirror-chrome finish, which is heat-treated to precise tolerances.[1][6][7][8][9] The other half is a grit-blasted surface for evaluating penetrant washability and background characteristics.[4][5]

-

Known Defects: The chrome-plated section contains five star-shaped crack patterns of progressively smaller sizes.[3][4][5] These defects are created by impacting the reverse side of the plated area.[13]

-

Serialization and Documentation: Each panel is uniquely serialized and is supplied with a comprehensive documentation package, including a Certificate of Conformance, serialized crack size certification documents, and 1:1 photographs of the manufactured defects.[1][6][8][9][10][14][15][16]

Quantitative Data:

The following tables summarize the available quantitative data for TAM panels compliant with the TAM 146040-1 specification. It is important to note that while REL manufactures its panels to these specifications, the exact measurements for each serialized panel are provided in its accompanying certification documents.

| Physical Dimensions | Value | Unit |

| Panel Length | 6 | inches |

| Panel Width | 4 | inches |

| Panel Thickness | ~0.090 | inches |

| Chrome Plating Thickness | ~0.003 | inches |

| Surface Roughness (Typical Values) | Value | Unit |

| Polished Chrome Surface (Ra) | 0.15 | micrometers |

| Grit Blasted Surface (Ra) | 1.5 | micrometers |

| Manufactured Defect Sizes (Approximate Diameters) | Value | Unit |

| Star Crack Center 1 (Largest) | 1/4 (0.250) | inches |

| Star Crack Center 2 | 5/32 (0.156) | inches |

| Star Crack Center 3 | 3/32 (0.094) | inches |

| Star Crack Center 4 | 1/16 (0.063) | inches |

| Star Crack Center 5 (Smallest) | 1/32 (0.031) | inches |

Experimental Protocols

The primary application of the REL TAM Panel is the daily system performance check, as stipulated by standards such as ASTM E1417 and MIL-STD-6866.[3][4][12] This protocol is designed to verify the proper functioning of all components of the liquid penetrant inspection system.

1. Pre-Use Inspection and Cleaning:

-

Before each use, visually inspect the panel for any physical damage, such as scratches, that could interfere with the test.[3]

-

To ensure no residual fluorescent material remains from previous tests, inspect the clean, dry panel under a certified UV-A lamp (per ASTM E3022) at an intensity of at least 3000 µW/cm².[14]

-

If cleaning is required, follow the recommended cleaning procedure. A typical procedure involves ultrasonic cleaning in an approved solvent (e.g., 98% methanol, acetone, or isopropyl alcohol) for at least 15 minutes, followed by a 15-minute air dry.[14] Note: Do not use oxidizing chemicals for cleaning.[14] For long-term storage, the panel can be kept in a dry, protective case or submerged in a solvent like acetone.[14]

2. System Performance Check Procedure:

-

Penetrant Application: Apply the in-use penetrant to the entire test surface of the TAM panel using the same method as for production parts (e.g., spraying, brushing, or immersion).[2][17]

-

Dwell Time: Allow the penetrant to dwell for the minimum specified time as per the production procedure, typically around 10 minutes.[2][3]

-

Excess Penetrant Removal: Remove the excess penetrant using the established production process (e.g., water wash, solvent wipe). This step is critical and should not exceed the maximum permitted wash time.[3] The grit-blasted side of the panel is used to assess the effectiveness of the removal process and to monitor for excessive background fluorescence.[17]

-

Drying: Dry the panel using the same method and temperature as production parts, for instance, in an oven at a temperature not exceeding 71°C (160°F).[2]

-

Developer Application: Apply a thin, even coat of the in-use developer to the test surface.[2]

-

Development Time: Allow the developer to act for the minimum specified development time, typically around 10 minutes.[2]

-

Inspection and Evaluation:

-

Inspect the panel under appropriate lighting conditions (UV-A for fluorescent penetrants).

-

Observe the number of visible star crack indications on the chrome-plated side.

-

Compare the resulting indications to a reference, which can be a full-size photograph of the indications from the same panel processed with fresh, unused materials, or a designated "control" panel.[2][3]

-

Any significant deviation in the number or brightness of the indications, or an increase in background on the grit-blasted side, signals a potential issue with the penetrant system that must be investigated before processing any production parts.[13]

-

3. Post-Use Cleaning:

-

Clean the TAM panel immediately after each test to prevent the clogging of the fine cracks with penetrant residue.[3][4] The same cleaning procedure as in the pre-use step should be followed.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the REL TAM Panel 146040-1.

Caption: Experimental workflow for the TAM panel system performance check.

Caption: Logical relationships of the REL TAM Panel's features and certifications.

References

- 1. ASTM E1417 – Standards & Compliance - Valence [valencesurfacetech.com]

- 2. youtube.com [youtube.com]

- 3. arorandt.com [arorandt.com]

- 4. cvmgroup.co.th [cvmgroup.co.th]

- 5. TAM (PSM-5) Test Panel - RF Sales [rfsales.com.au]

- 6. store.astm.org [store.astm.org]

- 7. frontlinetesting.com [frontlinetesting.com]

- 8. TAM Panel | Pratt & Whitney Approved | REL Inc [relinc.com]

- 9. REL TAM Panel - P&W APPROVED TAM 146040-1 and 146040-2 - JWJ NDT [jwjndt.com]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. infinitalab.com [infinitalab.com]

- 12. Five Star TAM Panel - Polished/Chrome 4"x6" | MIL-STD NDT Performance Panel [nomogroup.com]

- 13. Nondestructive Evaluation Techniques : Penetrant [nde-ed.org]

- 14. relinc.com [relinc.com]

- 15. relinc.com [relinc.com]

- 16. REL TAM Panels - P&W APPROVED TAM 146040-1 and 146040-2 | REL [relinc.com]

- 17. mr-chemie.de [mr-chemie.de]

An In-depth Technical Guide to the Star-Shaped Cracks on a 146040 Panel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the star-shaped cracks found on a 146040 Test and Monitoring (TAM) panel. This standardized tool is critical for ensuring the reliability of liquid penetrant inspection (LPI) systems, a non-destructive testing (NDT) method used across various high-stakes industries, including aerospace and potentially in the quality control of pharmaceutical manufacturing equipment. The intentionally manufactured star-shaped cracks are not defects of the panel itself, but rather calibrated indicators used to verify the performance and sensitivity of an LPI process.

The 146040 TAM Panel: An Overview

The 146040 TAM panel is a system performance verification tool, manufactured to the specifications of Pratt & Whitney drawing number 146040.[1][2][3] It is designed to provide a consistent and repeatable method for monitoring the health of a liquid penetrant inspection system, as stipulated by standards such as ASTM E1417 and MIL-STD-6866.[2]

The panel is typically a 4 x 6 inch (approximately 102 x 152 mm) plate made of stainless steel.[1][4] One half of the panel's surface is coated with a thin layer of hard chrome or a nickel-chrome alloy.[3][5] This plated section contains five artificially created "star-shaped" crack centers of varying sizes.[1][3][5] The other half of the panel is grit-blasted to a medium roughness, which is used to assess the washability characteristics of the penetrant.[3][5]

The star-shaped cracks are not random flaws but are precisely induced defects. The manufacturing process involves impressing the reverse side of the chrome-plated strip with five Brinell hardness indents in a controlled manner.[6] This impact creates a starburst pattern of cracks in the brittle chrome layer on the front side of the panel.[7] The five crack patterns are progressively smaller, providing a gradient of defect sizes to challenge the sensitivity of the penetrant system.[1]

Quantitative Data

The physical and defect characteristics of the 146040 TAM panel are tightly controlled to ensure consistency between panels. The following tables summarize the key quantitative specifications for a standard 146040 TAM panel.

Table 1: Physical Specifications of the 146040 TAM Panel

| Parameter | Value | Source(s) |

| Panel Material | Stainless Steel | [1][5] |

| Panel Dimensions | 4 x 6 inches (102 x 152 mm) | [1][4] |

| Panel Thickness | ~0.085 - 0.100 inches (2.16 - 2.5 mm) | [1][5] |

| Plating Material | Hard Chrome or Nickel-Chrome Alloy | [4][5][8] |

| Plating Thickness | ~0.003 inches (0.0762 mm) | [3][5] |

| Grit Blasted Surface Roughness | Ra = 1.5 - 2.0 µm | [5][9][10][11] |

Table 2: Star-Shaped Indication Size Specifications

The acceptance criteria for the star-shaped defects are based on the size of the fluorescent indication they produce after processing with a high-sensitivity penetrant, not the physical size of the cracks themselves.[12] The sizes are arranged in order of magnitude.[2]

| Indication | Size Range (inches) | Size Range (mm) | Source(s) |

| 1 (Largest) | 0.180 - 0.250 | 4.57 - 6.35 | [2] |

| 2 | 0.125 - 0.171 | 3.18 - 4.34 | [2] |

| 3 | 0.075 - 0.093 | 1.91 - 2.36 | [12] |

| 4 | 0.046 - 0.062 | 1.17 - 1.57 | [12] |

| 5 (Smallest) | 0.015 - 0.031 | 0.38 - 0.79 | [12] |

Experimental Protocols

The primary "experiment" conducted with a 146040 TAM panel is the daily system performance check of a liquid penetrant inspection line, as mandated by ASTM E1417.[1][13]

Liquid penetrant inspection operates on the principle of capillary action. A low-viscosity, brightly colored or fluorescent liquid (the penetrant) is applied to the surface of a non-porous material. This liquid is drawn into surface-breaking discontinuities, such as the star-shaped cracks on the TAM panel. After a "dwell time," the excess penetrant is removed from the surface. A developer is then applied, which acts like a blotter, drawing the trapped penetrant back to the surface to create a visible indication that is much larger than the actual crack, making it easier to detect.

This protocol outlines the step-by-step procedure for using a 146040 TAM panel to verify the performance of a liquid penetrant inspection system.

A. Pre-cleaning of the TAM Panel:

-

If the panel has been in storage, remove it from its protective case.

-

Perform a solvent cleaning by immersing the panel in a solvent such as acetone or isopropyl alcohol for 10 minutes.[1]

-

For more thorough cleaning, an ultrasonic bath with an alkaline cleaner can be used.[1]

-

Rinse the panel thoroughly with a low-pressure water spray (25 ± 5 psi) at a temperature of 25 ± 5°C.[1]

-

Dry the panel completely, typically in a drying oven for 20 minutes at 60 ± 5°C.[1]

-

Before applying penetrant, inspect the clean, dry panel under UV light to ensure no residual fluorescent indications are present.[1]

B. Penetrant Processing:

-

Apply the in-use penetrant to the entire surface of the TAM panel using the same method as for production parts (spraying, brushing, or immersion).

-

Allow the penetrant to dwell on the surface for the specified time in the production procedure (typically 10-30 minutes).

-

Remove the excess penetrant using the established production method (e.g., water wash, solvent wipe).

-

Apply the in-use developer to the panel surface.

-

Allow for the specified developer dwell time (usually a minimum of 10 minutes).[11]

C. Inspection and Evaluation:

-

Inspect the panel under the appropriate lighting conditions (UV light for fluorescent penetrants, white light for visible dye penetrants).

-

Tilt the panel when viewing under UV light to minimize reflections from the chrome surface, which can obscure smaller indications.[14]

-

Count the number of visible star-shaped indications.

-

Compare the number and appearance of the indications to the baseline established for that specific panel with fresh, unused materials. A 1:1 photograph of the baseline is often used for comparison.

-

Any deviation from the baseline (e.g., fewer visible stars, weaker indications) suggests a potential issue with the penetrant system that must be investigated.

D. Post-cleaning and Storage:

-

Thoroughly clean the panel using the pre-cleaning procedure (Protocol 3.2.A) to remove all traces of penetrant and developer.

-

Store the clean, dry panel in its protective case or submerged in a solvent like acetone.[6][9][11]

Visualizations

The following diagrams illustrate the logical relationships and workflows associated with the 146040 TAM panel and the liquid penetrant inspection process.

Caption: Logical components and their purposes on a 146040 TAM Panel.

Caption: Experimental workflow for a daily system performance check.

Caption: The role of capillary action in liquid penetrant inspection.

References

- 1. cvmgroup.co.th [cvmgroup.co.th]

- 2. kardensales.com [kardensales.com]

- 3. fidgeon.co.uk [fidgeon.co.uk]

- 4. REL TAM Panel - P&W APPROVED TAM 146040-1 and 146040-2 - JWJ NDT [jwjndt.com]

- 5. TAM Panel 146040 - Stainless Steel - CGM CIGIEMME S.p.A. [cgm-cigiemme.com]

- 6. athndt.uk [athndt.uk]

- 7. Nondestructive Evaluation Techniques : Penetrant [nde-ed.org]

- 8. TAM Panel | Pratt & Whitney Approved | REL Inc [relinc.com]

- 9. mr-chemie.de [mr-chemie.de]

- 10. mr-chemie.de [mr-chemie.de]

- 11. qnde.ca [qnde.ca]

- 12. scribd.com [scribd.com]

- 13. ASTM E1417 – Standards & Compliance - Valence [valencesurfacetech.com]

- 14. scribd.com [scribd.com]

An In-depth Technical Guide to the Materials and Manufacturing of TAM 146040 Panels

For Non-Destructive Testing Professionals and Quality Engineers

This technical guide provides a comprehensive overview of the materials, manufacturing processes, and quality control protocols associated with TAM 146040 panels. These panels are a critical Known Defect Standard for the daily system performance verification of liquid penetrant inspection (LPI) processes, as specified in standards such as ASTM E1417 and AMS 2647.[1] They are designed to monitor the stability and performance of a penetrant system, not to measure its sensitivity.[1]

Core Composition and Material Specifications

TAM 146040 panels are precision-engineered tools with a multi-layered material composition. The primary components are a stainless steel substrate, a hard plating layer, and a grit-blasted surface. While traditionally manufactured with chrome plating, modern iterations often utilize more environmentally friendly alternatives.

The base of the TAM panel is a stainless steel plate.[1][2][3][4][5][6][7][8] One section of the panel's surface is coated with a hard plating.[1][2][5][6][7][8] Historically, this has been a heavy chrome plating.[1][2] More recently, manufacturers have introduced proprietary, non-clogging nickel plating that is heat-treated to precise tolerances.[9][10] This shift is largely driven by environmental and safety regulations, with the nickel plating being free of hexavalent chromium and compliant with RoHS, REACH, WEEE, ELV, and Proposition 65.[9][10][11] The remainder of the panel surface is grit-blasted to create a uniformly roughened finish.[1][2][3][5][7][8][12][13]

| Parameter | Specification |

| Base Material | Stainless Steel |

| Plating Material | Hard Chrome Alloy or Proprietary Nickel Plating |

| Panel Dimensions | 4 inches x 6 inches (approx. 102 mm x 153 mm)[1][3][4] |

| Panel Thickness | 0.085 inches to 0.100 inches (2.5 mm)[1][2][5][8] |

| Plating Thickness | 0.003 inches (76 µm)[2][6][7][8] |

| Grit Blasted Surface Roughness (Ra) | 2.0 µm[5][7] |

Manufacturing and Quality Control

The manufacturing of TAM 146040 panels is a tightly controlled process to ensure consistency and reliability. A key feature of the panel is the set of five evenly spaced "starburst" crack patterns of progressively smaller sizes within the plated area.[1][3] It is important to note that due to variations in chrome plating thickness and residual stresses, no two panels have identical crack patterns.[1]

Defect Creation and Certification

The star-shaped cracks are induced in the hard coating. The sizes of these five "starbursts" are meticulously controlled and certified by the manufacturer to meet TAM 146040 specifications.[1] Each panel is uniquely serialized and comes with a certificate of conformance that includes the measured sizes of the indications and a photographic record of the processed panel.[1][9][10]

| Defect Feature | Description |

| Number of Defects | Five |

| Defect Pattern | Starburst (star-like shapes)[2][3][5][6][7][8] |

| Arrangement | Evenly spaced and progressively smaller in size |

| Certification | Each panel is individually serialized and certified with indication sizes.[1][9][10] |

Experimental Protocols

The proper use and maintenance of TAM 146040 panels are crucial for accurate monitoring of liquid penetrant systems. The following protocols outline the recommended procedures for baselining, system performance checks, and cleaning.

Baselining a New TAM Panel

Before its initial use, a new TAM panel must be "baselined" to the specific penetrant system it will monitor. This process establishes the standard for future comparisons.

-

Initial Cleaning : Ensure the panel is thoroughly cleaned according to the manufacturer's instructions to remove any contaminants.

-

Process with Fresh Materials : Process the panel using fresh, unused penetrant, emulsifier (if applicable), and developer from the system it will be dedicated to. The processing parameters should be identical to those used in the production line.[1]

-

Record Observations : Document the appearance of the panel, including the number of visible indications and their quality. This record serves as the baseline for that specific panel and penetrant system.[1]

-

Dedicated Use : It is recommended that each penetrant system has its own dedicated and baselined TAM panel.[1]

Daily System Performance Check

This check provides a rapid means of verifying the proper functioning of the entire liquid penetrant inspection system.[1]

-

Process the Panel : Process the dedicated TAM panel through the entire penetrant system in the same manner as production parts.

-

Compare to Baseline : Compare the resulting indications to the baseline record for that panel.

-

Evaluate Performance : Any significant deviation from the baseline, such as a decrease in the number or clarity of indications, may signal a malfunction or contamination in the penetrant system, requiring investigation and corrective action.[3]

Cleaning Procedures

Thorough cleaning of the TAM panel after each use is essential to prevent the accumulation of residues that could affect future results.

Standard Cleaning Procedure

-

Rinse : Rinse the panel with a water spray to remove excess developer. A typical procedure specifies a 30-second rinse at 25 psi ± 5 psi from a distance of approximately 18 inches, with a water temperature of 25°C ± 5°C.[1]

-

Solvent Clean : Immerse the panel in a suitable solvent such as isopropyl alcohol or acetone for 10 minutes.[1]

-

Dry : Allow the panel to air dry or use a drying oven at a specified temperature and time, for example, 20 minutes at 60°C ± 5°C.[1]

-

Verify Cleanliness : Inspect the panel under UV light to ensure all fluorescent penetrant residues have been removed.[1]

-

Storage : Store the clean panel in its protective case.[1] Some manufacturers recommend storing the panel in acetone or isopropyl alcohol when not in use.[1][3]

Heavy-Duty Cleaning

For more stubborn residues, a more aggressive cleaning protocol may be necessary.

-

Initial Rinse : Remove excess developer as in the standard procedure.[1]

-

Lime Residue Remover : If necessary, immerse the panel in a 100% solution of a lime residue removal product for 5 minutes.[1]

-

Alkaline Clean : Follow with an alkaline cleaning procedure as recommended by the manufacturer.

-

Rinse and Dry : Thoroughly rinse and dry the panel as per the standard procedure.[1]

-

Verify and Store : Verify cleanliness under UV light and store appropriately.[1]

Visual Representations

The following diagrams illustrate the key aspects of the TAM 146040 panel and its workflow.

References

- 1. cvmgroup.co.th [cvmgroup.co.th]

- 2. TAM Panel 146040 - Stainless Steel - CGM CIGIEMME S.p.A. [cgm-cigiemme.com]

- 3. Helling TAM Panel [johnsonandallen.co.uk]

- 4. tedndt.com [tedndt.com]

- 5. Hoffmann TAM Panel [johnsonandallen.co.uk]

- 6. delooperndo.com [delooperndo.com]

- 7. delooperndo.com [delooperndo.com]

- 8. fidgeon.co.uk [fidgeon.co.uk]

- 9. REL TAM Panels - P&W APPROVED TAM 146040-1 and 146040-2 | REL [relinc.com]

- 10. REL TAM Panel - P&W APPROVED TAM 146040-1 and 146040-2 - JWJ NDT [jwjndt.com]

- 11. relinc.com [relinc.com]

- 12. mr-chemie.de [mr-chemie.de]

- 13. mr-chemie.de [mr-chemie.de]

Methodological & Application

Clarification of Terminology: TAM 146040 Panel vs. TAM Receptor Biology

References

- 1. fidgeon.co.uk [fidgeon.co.uk]

- 2. cvmgroup.co.th [cvmgroup.co.th]

- 3. TAM Panel 146040 - Stainless Steel - CGM CIGIEMME S.p.A. [cgm-cigiemme.com]

- 4. REL TAM Panel - P&W APPROVED TAM 146040-1 and 146040-2 - JWJ NDT [jwjndt.com]

- 5. REL TAM Panels - P&W APPROVED TAM 146040-1 and 146040-2 | REL [relinc.com]

- 6. equipcon.com [equipcon.com]

- 7. ndtsupply.com [ndtsupply.com]

- 8. TAM Receptor Tyrosine Kinases: Biologic Functions, Signaling, and Potential Therapeutic Targeting in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Type XI RTKs: TAM (TYRO3-, AXL- and MER-TK) receptor family | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. TAM Receptor Signaling in Immune Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Biology of the TAM Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Tyro3, Axl and MerTK (TAM receptors): implications for macrophages in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. docs.abcam.com [docs.abcam.com]

- 15. Monoplex and multiplex immunoassays: approval, advancements, and alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Guide to Multiplex Immunoassays: Multiplex ELISA and More - Life in the Lab [thermofisher.com]

- 17. southernbiotech.com [southernbiotech.com]

- 18. promega.com [promega.com]

- 19. Validation of a multiplex electrochemiluminescent immunoassay platform in human and mouse samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols for the Five-Star TAM Panel in Liquid Penetrant Inspection

Audience: Non-Destructive Testing (NDT) professionals, quality assurance inspectors, and engineers in aerospace, manufacturing, and related industries.

Introduction: The Role of the Five-Star TAM Panel

The Five-Star TAM (Test Article for Measurement) Panel, also known as a PSM-5 Panel, is a critical tool in Non-Destructive Testing (NDT).[1][2][3] It is not a biological assay but a standardized physical reference used to monitor the performance and sensitivity of liquid penetrant inspection (LPI) systems.[3][4][5][6] Its primary purpose is to provide a daily verification that all components of the penetrant process—including the penetrant itself, emulsifier, wash process, and developer—are functioning correctly and consistently.[4][7] Regular use of a TAM panel helps to detect any degradation in materials or procedural drift, preventing the potential for defective parts to be accepted.[4] These panels are manufactured to comply with industry standards such as MIL-STD-6866 and Pratt & Whitney Specification 146040.[1][8][9][10]

Panel Specifications and Features

The Five-Star TAM Panel is typically a 4x6 inch stainless steel plate with two distinct surface finishes.[1][11][12] One half of the panel is chrome-plated and polished (or in some versions, grit-blasted), while the other half is grit-blasted to a specific roughness.[1][9][11]

-

Chrome-Plated Section: This side contains five star-shaped crack patterns, or indications, of progressively smaller size.[4][11][13] These "stars" are used to assess the sensitivity of the penetrant system.

-

Grit-Blasted Section: This rougher surface is designed to evaluate the washability characteristics of the penetrant and the level of background fluorescence or residue.[4][14][15]

Each TAM panel is unique, with no two panels having identical crack patterns due to the manufacturing process.[3][13] Therefore, the performance of a panel must always be compared to its own baseline reference, not to other panels.[3]

| Parameter | Specification | Source(s) |

| Dimensions | 4" x 6" x 0.090" | [1][6][11] |

| Material | Stainless Steel | [1][11] |

| Indications | 5 star-shaped cracks of varying sizes | [1][4][11] |

| Surface 1 | Chrome-plated (polished or grit) with 5 indications | [1][9][11] |

| Surface 2 | Grit-blasted for washability/background check | [4][14] |

| Compliance | Pratt & Whitney TAM 146040, MIL-STD-6866, ASTM E1417 | [1][8][9][10] |

Application Notes: Interpreting Indications

The fundamental principle of using a TAM panel is to establish a baseline performance and then conduct regular checks to detect any deviation from that standard.

3.1 Establishing a Baseline A baseline must be created for each new TAM panel.[3] This is done by processing the panel using completely fresh, unused penetrant materials (penetrant, emulsifier, developer).[3] A 1:1 scale, full-size color photograph of the resulting indications is then taken.[3][7][16] This photograph becomes the reference standard for all subsequent daily checks of that specific panel.[3]

3.2 Interpreting the Star Indications The number of stars visible on the chrome-plated section is a measure of the penetrant system's sensitivity. It is a common misconception that a specific number of stars corresponds directly to a universal sensitivity level (e.g., Level II penetrant should show two stars).[3][16] The correct interpretation is a comparison:

-

Consistent Results: If the number of visible stars and their brightness match the baseline photograph, the system is performing correctly.

-

Deviation: A decrease in the number of visible stars or their intensity indicates a potential problem, such as contaminated penetrant, degraded materials, or incorrect processing parameters (e.g., improper dwell or wash times).[3]

3.3 Evaluating the Grit-Blasted Side The grit-blasted half of the panel is used to assess the removability of the penetrant and the resulting background. After the wash step, this area should be free of excessive fluorescent background, which could otherwise mask true indications on actual parts.

Caption: Logical workflow for interpreting daily TAM panel results against a baseline.

Experimental Protocols

4.1 Protocol for Daily System Performance Check This protocol should be performed at the beginning of each work shift to verify system performance before inspecting any production parts.[5][6]

-

Pre-Cleaning: Remove the TAM panel from its solvent storage. Wipe it with a clean, lint-free cloth. Ensure the panel is completely dry before applying penetrant; if necessary, use an air-circulated oven at a temperature not exceeding 71°C (160°F).[7][16]

-

Penetrant Application: Apply the in-use penetrant to the entire test surface of the panel.[7][14]

-

Dwell Time: Allow the specified minimum penetrant dwell time, as per your production procedures (typically at least 10 minutes).[5][7]

-

Excess Penetrant Removal: Wash the panel using the standard procedure. For water-washable penetrants, ensure water pressure is less than 40 PSI and the nozzle-to-panel distance is at least 30 cm.[7]

-

Drying: Dry the panel completely, typically in a processing dryer.[7][14]

-

Developer Application: Apply a thin, even coat of the in-use developer to the panel surface.[7][14]

-

Development Time: Allow for the minimum development time as specified in your procedures (e.g., 10 minutes).[7]

-

Inspection: Examine the panel under appropriate UV-A (black light) or visible light conditions. Compare the indications on both the chrome and grit-blasted sides to the baseline photograph.[16]

-

Recording: Document the results, noting the number of stars visible, their clarity, and the condition of the background.

-

Post-Cleaning: Thoroughly clean the panel to remove all developer and penetrant residues. Ultrasonic cleaning in a suitable solvent is often recommended.[5][15] Store the clean panel fully submerged in a solvent like acetone or isopropyl alcohol.[14][15][16]

Caption: Step-by-step workflow for daily TAM panel system performance checks.

Data Recording and Maintenance

5.1 Daily Log Maintaining a detailed log is crucial for tracking system performance over time.

| Date | Operator | Penetrant Batch | Developer Batch | Stars Visible | Background Condition | Pass/Fail | Notes |

5.2 Panel Maintenance and Recalibration Proper care is essential to ensure the longevity and accuracy of the TAM panel.

-

Cleaning: Clean the panel immediately after each use to prevent any residue from clogging the fine cracks.[5] If clogging occurs, spraying with a non-aqueous developer and heating the panel can help draw out trapped penetrant.[5]

-

Storage: Always store the panel submerged in a clean, fast-evaporating solvent such as acetone in a sealed container.[14][15][16]

-

Handling: Handle the panel with care to avoid scratches or physical damage that could alter its performance.[5]

-

Recalibration: The star-shaped defects can change over time due to wear, corrosion, or stress.[14][15] It is recommended that TAM panels be recalibrated and recertified annually to meet specifications like those from Pratt & Whitney.[5][9][10]

References

- 1. FIVE STAR TAM Panels - JWJ NDT [jwjndt.com]

- 2. FiveStar NDT_桔皋化工(上海)有限公司 [en.jiegaosh.com]

- 3. kardensales.com [kardensales.com]

- 4. TAM (PSM-5) Test Panel - RF Sales [rfsales.com.au]

- 5. arorandt.com [arorandt.com]

- 6. scribd.com [scribd.com]

- 7. m.youtube.com [m.youtube.com]

- 8. nts-ltd.co.uk [nts-ltd.co.uk]

- 9. Five Star TAM Panel Polished / Chrome - in box - Five Star [ndtmart.com]

- 10. Five Star TAM Panel Polished / Chrome - Five Star [ndtmart.com]

- 11. hockerinc.com [hockerinc.com]

- 12. TAM /PSM Wash Panels [ndtmart.com]

- 13. scribd.com [scribd.com]

- 14. qnde.ca [qnde.ca]

- 15. mr-chemie.de [mr-chemie.de]

- 16. athndt.uk [athndt.uk]

Application of Test Panels in Aerospace NDT: A Detailed Guide

Introduction

In the rigorous environment of aerospace engineering, ensuring the structural integrity of components is paramount. Non-destructive testing (NDT) plays a critical role in detecting surface and near-surface defects that could compromise safety and performance. To maintain the reliability of NDT processes, standardized test pieces are employed for daily system performance checks. This document provides detailed application notes and protocols for the use of Test Article Monitoring (TAM) panels in Liquid Penetrant Inspection (LPI) and analogous reference standards in Magnetic Particle Inspection (MPI), two of the most common NDT methods in the aerospace industry.

Liquid Penetrant Inspection (LPI) with TAM Panels

Liquid Penetrant Inspection is a widely used NDT method to locate surface-breaking defects in non-porous materials. The effectiveness of the LPI process is highly dependent on the performance of the penetrant, emulsifier, developer, and the proper functioning of the processing equipment. TAM panels are the industry-standard tool for verifying the overall performance of an LPI system.[1][2][3]

TAM panels are precision-manufactured plates with known defects, typically five "starburst" crack patterns of progressively smaller sizes.[4][5] One half of the panel is chrome-plated and polished or grit-blasted to contain these defects, while the other half has a roughened surface to evaluate the washability of the penetrant and the background fluorescence.[6][7] Regular use of TAM panels provides a qualitative assessment of the LPI system's sensitivity and helps detect any degradation in performance.[1][8]

Quantitative Data: TAM Panel Specifications

The following table summarizes the typical specifications for TAM panels used in aerospace NDT, primarily conforming to Pratt & Whitney TAM 146040, ASTM E1417, and MIL-STD-6866 standards.[4][5][6][7]

| Parameter | Specification | Description |

| Material | Stainless Steel | Provides a durable and corrosion-resistant base. |

| Dimensions | 4 inches x 6 inches (approx. 100 mm x 150 mm) | A standard size for easy handling and processing.[4] |

| Thickness | 0.085 inches (approx. 2.16 mm) | Provides rigidity and stability.[4] |

| Defect Type | Star-shaped cracks | Five evenly spaced crack patterns of decreasing size.[4][6] |

| Defect Section | Chrome-plated strip | A hard, thin layer where the defects are induced. |

| Surface Finishes | Polished (Mirror) or Grit-blasted | Polished for smooth surfaces, grit-blasted for rougher components.[6][7][9] |

| Washability Section | Grit-blasted surface | Used to assess the ease of removal of excess penetrant.[6] |

| Governing Standards | Pratt & Whitney TAM 146040, ASTM E1417, MIL-STD-6866 | Ensures consistency and reliability of the panels.[4][5][6][10] |

Experimental Protocol: LPI System Performance Check using a TAM Panel

This protocol outlines the steps for conducting a daily system performance check of a fluorescent penetrant inspection system.

1. Pre-Cleaning:

-

Ensure the TAM panel is thoroughly cleaned and dried before use to remove any residual materials from previous tests.[9]

-

Recommended cleaning methods include solvent cleaning or ultrasonic cleaning.[9]

-

Visually inspect the panel under UV-A light to confirm it is free from any fluorescent indications.

2. Penetrant Application:

-

Apply the fluorescent penetrant to the surface of the TAM panel, ensuring complete coverage of both the cracked and the grit-blasted sections.

-

The application method should be consistent with the production process (e.g., immersion, spray).

3. Dwell Time:

-

Allow the penetrant to dwell on the panel surface for the time specified in the NDT procedure (typically 10-30 minutes).[11]

4. Excess Penetrant Removal (Rinsing):

-

Rinse the excess penetrant from the panel surface using the appropriate method (water washable, post-emulsifiable).

-

For water-washable penetrants, use a water spray at a controlled pressure and temperature.[11]

-

For post-emulsifiable penetrants, apply the emulsifier for the specified time before rinsing.

5. Drying:

-

Dry the TAM panel completely in a calibrated oven at a temperature not exceeding 160°F (71°C).[11]

6. Developer Application:

-

Apply a thin, even layer of the appropriate developer (e.g., non-aqueous wet, dry powder) to the panel surface.

-

Allow for the specified development time (typically 10 minutes).[11]

7. Inspection:

-

Inspect the TAM panel under a calibrated UV-A light source in a darkened environment.

-

Compare the number and brightness of the visible starburst indications to a reference photograph or a control panel processed with fresh materials.[2][11]

-

The number of visible indications should be consistent with the established baseline for that specific panel and penetrant system.[2]

-

A significant decrease in the number or brightness of the indications suggests a problem with the penetrant system.

-

Examine the grit-blasted section for any excessive background fluorescence, which could indicate poor washability.

8. Post-Cleaning:

-

Thoroughly clean the TAM panel immediately after inspection to prevent the clogging of the cracks.[9]

Logical Workflow for LPI System Performance Check

Caption: LPI System Performance Check Workflow.

Magnetic Particle Inspection (MPI) and its Reference Standards

Magnetic Particle Inspection is an NDT method for detecting surface and slightly subsurface discontinuities in ferromagnetic materials.[12] The process involves magnetizing the component and applying magnetic particles (either dry or in a liquid suspension) to the surface.[12] Any discontinuities will cause a leakage in the magnetic field, which attracts the particles and forms a visible indication.

While TAM panels are specific to LPI, the aerospace industry utilizes other types of reference standards for MPI system performance checks, with Quantitative Quality Indicators (QQIs) being a prominent example.[2][8][11] QQIs are thin shims made of low-carbon steel with artificial flaws, such as etched circular and cross-shaped patterns.[8][11] They provide a quantitative method for verifying the proper field direction and strength required to produce clear indications of flaws.[2][8][11] Another commonly used reference standard is the AS-5282 Tool Steel Ring , which contains pre-drilled holes to simulate subsurface discontinuities.[13][14]

Quantitative Data: QQI Shim Specifications

The following table summarizes the specifications for common QQI shims used in aerospace MPI, conforming to standards such as ASTM E1444 and AS 5371.[2][4][15]

| QQI Model | Shim Thickness | Notch Depth (% of Thickness) | Typical Use |

| CX-230 | 0.002 inches (0.05 mm) | 30% | General purpose, for detecting fine defects.[8][15] |

| CX-430 | 0.004 inches (0.10 mm) | 30% | For applications requiring lower sensitivity or on rougher surfaces.[8][15] |

| CX4-230 | 0.002 inches (0.05 mm) | 30% | Miniature version for small or complex geometries.[11] |

| 3C2-234 | 0.002 inches (0.05 mm) | 20%, 30%, 40% | Variable depth for more quantitative analysis.[11] |

Experimental Protocol: MPI System Performance Check using a QQI

This protocol outlines the general steps for using a QQI to verify the performance of an MPI system.

1. Surface and QQI Preparation:

-

Ensure the surface of the test part and the QQI shim are clean and dry.

-

Remove any protective coating from the QQI using a suitable solvent.[15]

2. QQI Application:

-

Place the QQI, flaw-side down, onto the critical area of the test part.

-

Secure the QQI in place using adhesive tape or a cyanoacrylate adhesive, ensuring no air gaps exist between the shim and the part surface.[2]

3. Magnetization and Particle Application:

-

Place the test part with the attached QQI into the MPI unit.

-

Apply the magnetizing current (circular, longitudinal, or multi-directional) as specified in the NDT procedure.

-

While the current is applied (for the continuous method), apply the magnetic particle bath to the area with the QQI.

4. Inspection:

-

Under appropriate lighting conditions (UV-A for fluorescent particles, white light for visible particles), inspect the QQI for the formation of indications.

-

The indications should be clear and well-defined, corresponding to the etched patterns on the QQI.

-

The ability to detect the patterns on the QQI confirms that the magnetic field strength and direction, as well as the particle bath performance, are adequate.

5. Demagnetization and Post-Cleaning:

-

After the inspection, demagnetize the test part.

-

Carefully remove the QQI shim and clean both the part and the shim.

Logical Relationship in MPI System Verification

Caption: MPI System Verification using a QQI.

The diligent and standardized use of test panels like TAM panels for LPI and QQIs for MPI is a cornerstone of a reliable aerospace NDT program. These tools provide a consistent means of verifying the performance of materials, equipment, and processes, thereby ensuring that critical aerospace components are inspected with the highest degree of confidence. Adherence to the detailed protocols outlined in this document will aid researchers, scientists, and NDT professionals in maintaining the integrity and safety of aerospace systems.

References

- 1. circlesafe.com [circlesafe.com]

- 2. fidgeon.co.uk [fidgeon.co.uk]

- 3. Magnetic Particle Inspection 101 | A Guide to MPI [americanmetaltesting.com]

- 4. ntcexpert.ru [ntcexpert.ru]

- 5. img.antpedia.com [img.antpedia.com]

- 6. Llis [llis.nasa.gov]

- 7. asnt.org [asnt.org]

- 8. ndt-consultants.co.uk [ndt-consultants.co.uk]

- 9. store.astm.org [store.astm.org]

- 10. Particle Testing Standards - Magnetic Particles - The ANSI Blog [blog.ansi.org]

- 11. cat.angliandt.com [cat.angliandt.com]

- 12. Ultimate Guide to Magnetic Particle Inspection - OnestopNDT [onestopndt.com]

- 13. A Primer on System Performance Checks for High Volume NDT Inspections [magnaflux.com]

- 14. Magnetic Particle Test Pieces [magnaflux.com]

- 15. magnaflux.eu [magnaflux.eu]

Application Notes and Protocols for Visible Dye Penetrant Inspection Using TAM Panels

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for utilizing Test Article Monitoring (TAM) panels in visible dye penetrant inspection. This method is a crucial tool for ensuring the integrity and quality of various materials and components by detecting surface-breaking defects.

Introduction to TAM Panels and Visible Dye Penetrant Inspection

Visible dye penetrant inspection is a non-destructive testing (NDT) method used to locate surface-breaking defects in non-porous materials. The technique relies on the ability of a colored liquid dye (penetrant) to seep into defects through capillary action. After a specific dwell time, the excess penetrant is removed, and a developer is applied. The developer draws the trapped penetrant out, revealing the defect as a visible indication.

TAM panels are standardized plates with known defects, typically five "starburst" crack patterns of progressively smaller sizes, on a chrome-plated section.[1][2][3] The other half of the panel is often a grit-blasted surface used to evaluate the background characteristics of the penetrant.[1][2] These panels serve as a system performance check to verify that the penetrant testing system and materials are functioning correctly.[1][4][5] They are not intended for evaluating penetrant sensitivity but rather for monitoring the stability and consistency of the inspection process.[1]

Data Presentation

The primary quantitative data obtained from using TAM panels in visible dye penetrant inspection is the number of visible crack patterns. This provides a measure of the penetrant system's performance. The expected number of visible indications can vary based on the sensitivity level of the penetrant used.

| Penetrant Sensitivity Level | Expected Number of Visible Starburst Cracks |

| Ultra-Sensitive | 5 |

| High Sensitivity | 4 (occasionally 5) |

| Level II Sensitivity | 2 to 3 (C, D, & E indications) |

| Level III Sensitivity | 4 (sometimes all 5) |

Note: The visibility of the smallest defects can be influenced by processing parameters and the specific penetrant system.[1][4]

Experimental Protocols

This section details the step-by-step procedure for conducting a visible dye penetrant inspection using a TAM panel.

Materials and Equipment

-

TAM Panel (e.g., Magnaflux® TAM Panel manufactured to UTC / Pratt & Whitney TAM 146040)[1]

-

Visible Dye Penetrant (Type II)

-

Cleaner/Remover (Method C)[6]

-

Developer (non-aqueous wet developer is common)

-

Lint-free cloths

-

Timer

-

Adequate white light source (at least 100 fc or 1076 lx at the examination surface)[7]

-

Drying oven (optional, for drying after cleaning)

-

Personal Protective Equipment (PPE): gloves, safety glasses

Pre-Cleaning of the TAM Panel

Proper cleaning of the TAM panel before use is critical to obtain accurate results. Any residual materials from previous tests can interfere with the inspection.

-

Initial Rinse: Rinse the TAM panel with water to remove any loose developer.[1]

-

Solvent Cleaning: Immerse the panel in a solvent such as isopropyl alcohol or acetone for at least 10 minutes.[1]

-

Drying: Allow the panel to air dry completely. Alternatively, place the panel in a drying oven at 60°C ± 5°C (140°F ± 10°F) for 20 minutes.[1]

-

Verification: Under adequate lighting, visually inspect the panel to ensure it is clean and dry, with no residue.

Visible Dye Penetrant Inspection Protocol

-

Penetrant Application: Apply the visible dye penetrant to the entire surface of the TAM panel. This can be done by spraying, brushing, or immersing the panel.[2]

-

Dwell Time: Allow the penetrant to dwell on the surface for a minimum of 10 minutes.[8][9] The dwell time can be adjusted based on the manufacturer's recommendations and specific application requirements.

-

Excess Penetrant Removal:

-

Carefully wipe the excess penetrant from the surface using a clean, dry, lint-free cloth.

-

Next, lightly moisten a new lint-free cloth with the cleaner/remover and gently wipe the surface to remove the remaining film of penetrant. Do not spray the cleaner directly onto the panel , as this can remove the penetrant from the defects.[10]

-

-

Developer Application: Apply a thin, even layer of developer to the surface of the TAM panel.[2]

-

Developing Time: Allow the developer to act for a period of 5 to 10 minutes.[2] During this time, the developer will draw the penetrant from the cracks to the surface, forming visible indications.

-

Inspection:

-

Examine the TAM panel under a strong white light source.[7]

-

Count the number of visible starburst crack patterns.

-

Observe the grit-blasted section for any background indications, which could signify improper cleaning.

-

-

Post-Cleaning: After the inspection is complete, thoroughly clean the TAM panel using the pre-cleaning procedure (Section 3.2) to prepare it for future use.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the visible dye penetrant inspection process using a TAM panel.

Caption: Workflow for Visible Dye Penetrant Inspection using a TAM Panel.

Logical Relationship of System Performance Check

The daily system performance check using a TAM panel is a critical quality control step. The results from the daily test are compared against a baseline established with fresh, unused materials.

Caption: Logic Diagram for TAM Panel System Performance Check.

References

- 1. cvmgroup.co.th [cvmgroup.co.th]

- 2. qnde.ca [qnde.ca]

- 3. Nondestructive Evaluation Techniques : Penetrant [nde-ed.org]

- 4. arorandt.com [arorandt.com]

- 5. TAM PANEL | Sercal [sercal.co.uk]

- 6. ASTM E1417 – Standards & Compliance - Valence [valencesurfacetech.com]

- 7. img.antpedia.com [img.antpedia.com]

- 8. ndtgroup.co.uk [ndtgroup.co.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. content.ndtsupply.com [content.ndtsupply.com]

Troubleshooting & Optimization

Technical Support Center: Penetrant System Sensitivity Troubleshooting with TAM Panels

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TAM (Test Article for Measurement) panels to monitor and troubleshoot the sensitivity of their liquid penetrant inspection systems.

Frequently Asked Questions (FAQs)

Q1: What is a TAM panel and what is its primary purpose?

A TAM panel is a standardized test piece used to verify the performance of a liquid penetrant inspection system.[1][2][3] It is typically a stainless steel plate, half of which is chrome-plated and contains five "starburst" crack patterns of progressively smaller sizes.[4][5][6] The other half is grit-blasted to a specific roughness to evaluate the penetrant's background characteristics.[4][6] Its main purpose is to provide a consistent method for daily system performance checks, ensuring that the penetrant materials, equipment, and processing parameters are functioning correctly.[4][7][8] It is a tool for monitoring for sudden changes in the system, not for quantifying penetrant sensitivity.[4]

Q2: How is a baseline established for a TAM panel?

A baseline is established by processing a new TAM panel with fresh, unused penetrant, emulsifier (if applicable), and developer according to the production line's standard operating procedures.[1][4] A high-quality, full-size color photograph of the resulting indications should be taken to serve as the reference for all future daily checks.[1][9][10] This baseline is unique to each specific panel and set of materials.[1]

Q3: How often should a TAM panel be used and recalibrated?

A TAM panel should be used for a system performance check at the beginning of each work shift or daily.[7][8] It is also recommended to perform a check whenever there is a change in materials, after system maintenance, or if there is any suspicion that the system is not performing correctly.[8] Annual recalibration of the TAM panel is a common recommendation to ensure the integrity of the induced cracks.[6][7][11]

Q4: What are the expected indications for different penetrant sensitivity levels?

While there is no industry-wide standard for the exact number of indications that should appear for a given sensitivity level, general guidelines exist.[1] The number of visible starbursts is a rough indicator of the penetrant system's performance.

| Penetrant Sensitivity Level | Expected Number of Visible Starburst Indications |

| Ultra-High Sensitivity (e.g., Level 4) | All five indications should be visible.[4] |

| High Sensitivity (e.g., Level 3) | Four, and occasionally five, indications should be visible.[4][7] |

| Medium Sensitivity (e.g., Level 2) | Two to three of the largest indications should be visible.[4][7] |

Note: These are general guidelines. Always compare the daily results to the baseline established for that specific TAM panel and penetrant system.[1]

Troubleshooting Guide

This guide addresses common issues encountered when using a TAM panel to assess penetrant system sensitivity.

Issue 1: Fewer starburst indications are visible compared to the baseline.

This is a common problem that suggests a decrease in the penetrant system's sensitivity.

Troubleshooting Workflow for Reduced Indications

Caption: Troubleshooting logic for fewer than expected indications.

Issue 2: Excessive fluorescent background on the grit-blasted side of the TAM panel.

A high level of background fluorescence can mask indications and indicates a problem with the penetrant removal or cleaning process.

Troubleshooting Workflow for Excessive Background

Caption: Troubleshooting logic for excessive background fluorescence.

Experimental Protocols

Standard Protocol for TAM Panel System Performance Check

This protocol outlines the key steps for using a TAM panel to monitor the performance of a liquid penetrant system.

-

Pre-Cleaning and Verification:

-

Thoroughly clean the TAM panel to remove any residual penetrant or developer from previous tests. Ultrasonic cleaning in a suitable solvent (e.g., acetone or isopropyl alcohol) is highly effective.[6][7]

-

Ensure the panel is completely dry before applying penetrant.[7][12] This can be achieved by air drying or using a drying oven at a controlled temperature (e.g., 60-70°C for 15 minutes).[12]

-

Before applying penetrant, inspect the clean, dry panel under a UV-A light source to confirm that it is free of any fluorescent indications.[8]

-

-

Penetrant Application and Dwell Time:

-

Excess Penetrant Removal:

-

Remove the excess penetrant using the appropriate method for your system (e.g., water wash, emulsifier, solvent wipe).[6]

-